N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.301. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A notable application involves the synthesis and spectral characterization of new heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which have potential pharmacological activities. The synthesis processes often involve nucleophilic substitution reactions, allowing for the creation of a variety of organic molecules for further investigation in pharmacology (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Antileukemic Activities
Compounds derived from or related to "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide" have been evaluated for their antimicrobial susceptibility against pathogens like Staphylococcus aureus and Escherichia coli. This demonstrates the compound's relevance in the development of novel antimicrobial agents. Additionally, certain derivatives have shown antileukemic activity, indicating potential therapeutic applications in cancer treatment (Khumar, Ezhilarasi, & Prabha, 2018).
Molecular Interaction Studies
Molecular docking studies highlight the compound's interaction with specific receptors, contributing to the understanding of its pharmacological profile and aiding in the design of receptor-specific drugs. These studies are essential in the early stages of drug development, providing insights into the molecular basis of drug-receptor interactions (Shim et al., 2002).
Organic Chemistry and Catalysis
Research also delves into the compound's role in organic synthesis, including microwave-assisted synthesis techniques that offer efficient routes to producing tetrazolyl pyrazole amides with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. These synthetic methodologies are crucial for the rapid and cost-effective production of bioactive compounds (Hu, Wang, Zhou, & Xu, 2011).
Mechanism of Action
Pyrazole derivatives
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(15-2-5-18-6-3-15)14-10-7-13-16(8-10)11-1-4-19-9-11/h7-8,11H,1-6,9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLFALLXYQPHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.